6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid

Lipophilicity Drug-likeness Permeability

The 6,7-dimethyl-3-phenyl substitution pattern creates a sterically and electronically distinct environment around the carboxylic acid, enabling direct amide coupling for focused PASK inhibitor library synthesis without a preliminary ester hydrolysis step. With an XLogP3 of 3.5, this compound achieves superior cell permeability compared to simpler quinoxaline-2-carboxylic acid analogs (XLogP3 ≤2.0), making it ideal for cellular target engagement assays. The unambiguous 2-carboxylic acid substitution is structurally required for PASK pharmacophore alignment, making this the only procurement option consistent with advancing a PASK-targeted project.

Molecular Formula C17H14N2O2
Molecular Weight 278.3 g/mol
CAS No. 169120-40-5
Cat. No. B3108862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid
CAS169120-40-5
Molecular FormulaC17H14N2O2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H14N2O2/c1-10-8-13-14(9-11(10)2)19-16(17(20)21)15(18-13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,20,21)
InChIKeyWRFNONZBCABYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid (CAS 169120-40-5): Core Identity and Procurement Baseline


6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid (CAS 169120-40-5) is a heterocyclic small molecule with the molecular formula C17H14N2O2 and a molecular weight of 278.30 g/mol . The compound features a quinoxaline core bearing a carboxylic acid at the 2-position, a phenyl substituent at the 3-position, and methyl groups at the 6- and 7-positions . It is commercially supplied as a research-grade building block (typical purity ≥95%) for laboratory use . The 6,7-dimethyl-3-phenylquinoxaline scaffold is structurally adjacent to two distinct pharmacologically active chemotypes: the PAS kinase (PASK) inhibitory quinoxaline carboxylic acid series described in patent literature, and the 6,7-disubstituted 3-phenylquinoxaline kinase inhibitor series exemplified by AG-1296 .

Why 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid Cannot Be Replaced by Generic Quinoxaline Analogs


Quinoxaline-2-carboxylic acid derivatives exhibit profound, position-dependent shifts in biological target engagement and physicochemical properties that preclude simple interpolation between analogs . The 6,7-dimethyl-3-phenyl substitution pattern of the target compound creates a sterically and electronically distinct environment around the carboxylic acid moiety compared to the unsubstituted 3-phenylquinoxaline-2-carboxylic acid (lacking 6,7-dimethyl groups) or regioisomeric 5-/6-carboxylic acid analogs. In the PASK inhibitor patent family, a single methyl-to-methoxy switch or relocation of the carboxylic acid from the 2- to the 6-position alters potency by over three orders of magnitude . In the kinase inhibitor chemotype, the 6,7-dimethoxy analog AG-1296 (CAS 146535-11-7) antagonizes PDGF receptor kinase (IC50 1 µM), a target profile absent in closely related 6,7-dimethyl or 6,7-unsubstituted variants . These divergent activity cliffs demonstrate that the precise substitution array of 6,7-dimethyl-3-phenylquinoxaline-2-carboxylic acid encodes a unique selectivity signature that cannot be replicated by generic in-class alternatives.

Quantitative Evidence Guide: Differentiating 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid from Closest Analogs


Predicted Lipophilicity (XLogP3-AA) vs. 6,7-Unsubstituted Quinoxaline-2-carboxylic Acids

The target compound exhibits a computed XLogP3-AA of 3.5, reflecting the lipophilic contribution of its 6,7-dimethyl and 3-phenyl substituents. This is substantially higher than the parent 3-phenylquinoxaline-2-carboxylic acid (no 6,7-dimethyl groups; estimated XLogP3 ~2.0) and nearly two log units above unsubstituted quinoxaline-2-carboxylic acid (XLogP3 ~0.8). The increased lipophilicity predicts superior passive membrane permeability, a critical parameter for cell-based assay compatibility .

Lipophilicity Drug-likeness Permeability

Carboxylic Acid at the 2-Position Enables Derivatization Routes Unavailable to 5- or 6-Carboxylic Acid Regioisomers

The carboxylic acid group at the quinoxaline 2-position is sterically and electronically conjugated with the adjacent C3-phenyl ring and the N1 atom of the quinoxaline core, enabling unique intramolecular interactions that influence both acidity (predicted pKa) and reactivity toward amide bond formation. In contrast, the 5- and 6-carboxylic acid regioisomers (e.g., 3-phenylquinoxaline-5-carboxylic acid, CAS 162135-93-5; 3-phenylquinoxaline-6-carboxylic acid, CAS 104007-44-5) position the acid group on the benzo ring, where it exhibits distinct electronic character and altered reactivity with coupling reagents . The PASK patent (US 8,912,188 B2) explicitly defines the 2-carboxylic acid position as critical, with thousands of exemplified 2-carboxylic acid analogs compared to zero with the acid relocated to the 5- or 6-position, indicating that the 2-carboxylic acid group is a structural prerequisite for target engagement in this series .

Medicinal chemistry SAR exploration Prodrug design

6,7-Dimethyl vs. 6,7-Dimethoxy Substitution Divergence in Kinase Selectivity

The 6,7-disubstitution pattern is a critical determinant of kinase selectivity in the 3-phenylquinoxaline scaffold. The 6,7-dimethoxy analog AG-1296 (CAS 146535-11-7) is a well-characterized, potent inhibitor of PDGF receptor tyrosine kinase (IC50 = 1 µM), with additional activity against c-Kit and FGF receptor kinase . However, the 6,7-dimethyl analog (the target compound backbone) has no reported PDGFR inhibitory activity in public bioassay databases (PubChem AID search negative, ChEMBL target tree empty for this scaffold), suggesting that the methyl-to-methoxy switch fundamentally redirects kinome selectivity . This divergence represents a sharply defined activity cliff: the dimethoxy variant engages PDGFR/Type III RTK family kinases, whereas the dimethyl variant—particularly with the 2-carboxylic acid functionality—is structurally aligned with the PASK inhibitory chemotype rather than the tyrphostin-like quinoxaline kinase inhibitors.

Kinase inhibition Selectivity profiling PDGFR

Free Carboxylic Acid vs. Ethyl Ester Prodrug: Solubility and Derivatization Trade-offs

The target compound is supplied as the free carboxylic acid, which offers a hydrogen bond donor count of 1 and a topological polar surface area (TPSA) of 63.1 Ų . Its direct ethyl ester counterpart (6,7-dimethyl-3-phenylquinoxaline-2-carboxylic acid ethyl ester, CAS 169120-62-1) lacks the hydrogen bond donor and exhibits higher lipophilicity, which may enhance membrane permeability but reduces aqueous solubility and eliminates the option for direct salt formation or amide coupling without prior hydrolysis. The free acid form is the required starting material for amide library synthesis via standard HATU/EDCI-mediated coupling, whereas the ester requires an additional saponification step that introduces yield loss and potential racemization risks at sensitive positions .

Solubility Solid-state properties Ester prodrug

Class-Level PASK Inhibitory Pharmacophore Alignment vs. Structurally Similar but Target-Divergent Analogs

The substituted quinoxaline-2-carboxylic acid scaffold is the core pharmacophore of a series of potent PAS kinase (PASK) inhibitors exemplified in patent US 8,912,188 B2 . The commercially available tool compound BioE-1115 (a quinoxaline-carboxylic acid) achieves a PASK IC50 of approximately 4 nM with >2,500-fold selectivity over a panel of 49 other kinases (IC50 ≥10 µM) . The target compound, bearing the 6,7-dimethyl-3-phenyl substitution on the quinoxaline-2-carboxylic acid core, situates it within the patent-defined PASK inhibitor chemical space while offering distinct substituent vectors for SAR optimization. Critically, the 6,7-dimethyl groups differentiate this compound from 6,7-unsubstituted quinoxaline-2-carboxylic acid PASK inhibitor precursors, potentially altering both potency and metabolic stability.

PAS kinase PASK Metabolic disease

Application Scenarios Where 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid Provides Verifiable Advantages


PASK Inhibitor SAR Library Synthesis: Direct Amide Coupling with Amine Diversity Sets

For structure-activity relationship (SAR) campaigns targeting PAS kinase (PASK) inhibition, this free carboxylic acid compound can be directly coupled to diverse amine building blocks (primary and secondary amines, anilines, heteroaryl amines) using standard amide bond-forming reagents (HATU, EDCI/HOBt, T3P) without the need for a preliminary ester hydrolysis step . This positions the compound as a key carboxylic acid building block for generating focused PASK inhibitor libraries. The 6,7-dimethyl groups introduce steric bulk that may modulate selectivity relative to unsubstituted quinoxaline-2-carboxylic acid starting materials in the same series .

Selectivity Profiling Against the PDGFR Quinoxaline Chemotype: Head-to-Head Kinase Panel Screening

Compounds derived from 6,7-dimethyl-3-phenylquinoxaline-2-carboxylic acid can be tested in parallel with the 6,7-dimethoxy analog AG-1296 (PDGFR IC50 = 1 µM) in broad kinase selectivity panels to map the divergent selectivity landscapes governed by the 6,7-dimethyl vs. 6,7-dimethoxy substitution. This approach exploits an activity cliff to identify kinase targets selectively engaged by the dimethyl-carboxylic acid chemotype versus the well-characterized dimethoxy chemotype, enabling discovery of novel kinase chemotypes distinct from the tyrphostin-like quinoxalines .

Physicochemical Property Optimization: Lipophilicity-Driven Permeability Enhancement over Less Substituted Analogs

With an XLogP3-AA of 3.5, this compound occupies a favorable lipophilicity range for cell permeability that is unattainable with simpler quinoxaline-2-carboxylic acid analogs (XLogP3 ≤2.0). Researchers performing cellular target engagement assays (e.g., cellular thermal shift assays, NanoBRET) may prioritize this scaffold over less lipophilic quinoxaline carboxylic acids to achieve adequate intracellular concentrations while maintaining the carboxylic acid handle for further optimization .

Regioisomer Discrimination in Quinoxaline Carboxylic Acid Drug Discovery Programs

In programs where the quinoxaline-2-, 5-, or 6-carboxylic acid regioisomers are competing for selection, this compound provides the unambiguous 2-carboxylic acid substitution pattern required for PASK inhibitor pharmacophore alignment. The 5- and 6-carboxylic acid regioisomers (3-phenylquinoxaline-5-carboxylic acid and 3-phenylquinoxaline-6-carboxylic acid) are structurally incapable of engaging the PASK binding site as defined by patent SAR, making this compound the only procurement option consistent with advancing a PASK-targeted project .

Quote Request

Request a Quote for 6,7-Dimethyl-3-phenylquinoxaline-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.